7-(Benzyloxy)-3-nitroquinolin-4-ol chemical structure and properties
7-(Benzyloxy)-3-nitroquinolin-4-ol chemical structure and properties
7-(Benzyloxy)-3-nitroquinolin-4-ol: A Keystone Intermediate in the Synthesis of Toll-Like Receptor 7/8 Agonists
Executive Summary
In the landscape of modern immunopharmacology, the rational design of small-molecule immune response modifiers (IRMs) heavily relies on highly functionalized heterocyclic scaffolds. 7-(Benzyloxy)-3-nitroquinolin-4-ol (also referred to as 7-benzyloxy-4-hydroxy-3-nitroquinoline) serves as a critical, early-stage intermediate in the synthesis of imidazo[4,5-c]quinolines[1]. This class of compounds—which includes clinical mainstays like imiquimod and resiquimod—acts as potent agonists for endosomal Toll-like receptors 7 and 8 (TLR7/8), driving the biosynthesis of pro-inflammatory cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α)[1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic node. The strategic placement of the benzyloxy group at the C7 position and the nitro group at the C3 position provides orthogonal reactivity, enabling the precise, multi-step construction of complex immunomodulators.
Physicochemical Profiling & Spectral Data
Understanding the physical and spectral characteristics of 7-(Benzyloxy)-3-nitroquinolin-4-ol is essential for in-process quality control during multi-step syntheses. The compound typically isolates as a grayish to tan powder and exhibits distinct tautomerism (4-hydroxyquinoline ⇌ 4-quinolone), which heavily influences its downstream reactivity[2].
Table 1: Quantitative Physicochemical and NMR Spectral Data
| Property / Parameter | Value / Data | Experimental Context & Causality |
| Molecular Formula | C 16 H 12 N 2 O 4 | Base quinoline core with C3-nitro and C7-benzyloxy substitutions. |
| Molecular Weight | 296.28 g/mol | Confirmed via mass spectrometry during routine QC. |
| Physical Appearance | Grayish to tan powder | Coloration is typical of nitro-aromatic conjugated systems[2]. |
| 1 H NMR (DMSO-d 6 ) | δ 12.77 (s, 1H) | Represents the OH/NH tautomeric proton. High shift indicates strong hydrogen bonding[2]. |
| 1 H NMR (DMSO-d 6 ) | δ 9.12 (s, 1H) | C2-H proton, highly deshielded by the adjacent nitrogen and C3-nitro group[2]. |
| 1 H NMR (DMSO-d 6 ) | δ 8.17 (dd, J =3.3, 6.3 Hz, 1H) | C5-H aromatic proton[2]. |
| 1 H NMR (DMSO-d 6 ) | δ 7.51-7.33 (m, 5H) | Phenyl ring protons of the benzyloxy protecting group[2]. |
| 1 H NMR (DMSO-d 6 ) | δ 7.21-7.17 (m, 2H) | C6-H and C8-H aromatic protons[2]. |
| 1 H NMR (DMSO-d 6 ) | δ 5.25 (s, 2H) | Methylene (-CH 2 -) protons of the benzyloxy group[2]. |
Strategic Role in Drug Development
The architectural brilliance of 7-(Benzyloxy)-3-nitroquinolin-4-ol lies in its functional groups:
-
C4-Hydroxyl (Quinolone): Acts as a latent electrophile. Upon treatment with phosphoryl chloride (POCl 3 ), it is converted to a 4-chloro derivative, priming the ring for Nucleophilic Aromatic Substitution (S N Ar) with primary amines[3].
-
C3-Nitro Group: Following the S N Ar amination at C4, the C3-nitro group is catalytically reduced to an amine. The resulting 3,4-diamine is the requisite precursor for cyclization into the imidazo[4,5-c]quinoline core[3].
-
C7-Benzyloxy Group: The C7 position heavily dictates the TLR7 vs. TLR8 selectivity profile of the final drug. The benzyl ether is robust enough to survive the harsh nitration and chlorination steps. During the nitro-reduction step (often via Pd/C hydrogenolysis), the benzyl group is simultaneously cleaved to yield a C7-hydroxyl. This free hydroxyl is subsequently functionalized via Williamson ether synthesis to create diverse, proprietary TLR7/8 agonists[1].
Synthetic workflow from 7-benzyloxyquinolin-4-ol to TLR7/8 agonist imidazoquinolines.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the instructions to explain why specific reagents and conditions are utilized.
Protocol A: Synthesis of 7-(Benzyloxy)-3-nitroquinolin-4-ol via Electrophilic Aromatic Nitration
Objective: Regioselective nitration of the quinoline core at the C3 position.
-
Reagent Preparation: Suspend 7-benzyloxyquinolin-4-ol (1.0 eq) in propionic acid. Causality: Propionic acid is chosen over standard sulfuric acid because it acts as a milder solvent that safely moderates the highly exothermic nitration of the electron-rich quinoline ring, preventing oxidative degradation and over-nitration[4].
-
Nitration: Heat the suspension to 100–105 °C to ensure complete dissolution. Slowly add a stoichiometric excess of nitric acid (HNO 3 ) dropwise.
-
Reaction Monitoring: Stir the mixture for 15–30 minutes. The reaction is rapid due to the activating nature of the quinolone tautomer.
-
Quenching & Isolation: Cool the reaction mixture to ambient temperature, then pour it slowly into vigorously stirred ice water. Causality: The sudden drop in temperature and change in solvent polarity forces the rapid precipitation of 7-(Benzyloxy)-3-nitroquinolin-4-ol as a tan/grayish solid[2].
-
Purification: Isolate the precipitate via vacuum filtration. Wash sequentially with water and cold pentane, then triturate with a methanol-diethyl ether mixture (1:5) to remove residual acid and unreacted starting material[5]. Dry under vacuum. Yields typically range from 60–77%[4].
Protocol B: Downstream Activation via Chlorination
Objective: Conversion of the C4-hydroxyl to a reactive C4-chloride for subsequent S N Ar.
-
Activation: Dissolve 7-(Benzyloxy)-3-nitroquinolin-4-ol in anhydrous N,N-dimethylformamide (DMF).
-
Chlorination: Add phosphoryl chloride (POCl 3 , 2.0 eq) dropwise. Maintain the internal temperature below 32 °C during addition to control the exothermic Vilsmeier-type intermediate formation[3]. Causality: POCl 3 effectively traps the tautomeric 4-quinolone oxygen, converting it into a good leaving group (phosphorodichloridate), which is subsequently displaced by chloride ions to yield 4-chloro-7-(benzyloxy)-3-nitroquinoline[3].
-
Thermal Shift: Heat the reaction to 50 °C for 1 hour to drive the substitution to completion[3].
-
Isolation: Cool to room temperature and quench over ice water. Extract with dichloromethane, dry over magnesium sulfate, and concentrate under reduced pressure to yield the chlorinated intermediate[2].
Pharmacological Mechanism of Downstream Products
Once 7-(Benzyloxy)-3-nitroquinolin-4-ol is fully elaborated into an imidazo[4,5-c]quinoline, the resulting small molecule mimics single-stranded RNA (ssRNA), the natural ligand for TLR7 and TLR8[3].
When administered (e.g., topically or as a vaccine adjuvant), the drug is internalized into the endosome of dendritic cells and macrophages. Binding to TLR7/8 induces a conformational change that recruits the MyD88 adaptor protein[6]. This triggers a phosphorylation cascade involving IRAK4 and TRAF6, ultimately leading to the nuclear translocation of NF- κ B and the robust transcription of Type I interferons and pro-inflammatory cytokines[6].
Mechanism of action for imidazoquinolines via the MyD88-dependent TLR7/8 signaling pathway.
References
- US Patent 2007/0208052 A1 - Immune Response Modifier Compounds and Methods.
- US Patent 8263594 B2 - Aryloxy and arylalkyleneoxy substituted imidazoquinolines.
- Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Publishing.
- Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity.
- Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. CORE.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8263594B2 - Aryloxy and arylalkyleneoxy substituted imidazoquinolines - Google Patents [patents.google.com]
- 3. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
